3-Bromophenanthrene-9,10-dione
Description
Properties
IUPAC Name |
3-bromophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVPOKPVPJPQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449809 | |
| Record name | 3-bromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13292-05-2 | |
| Record name | 3-bromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromophenanthrene-9,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The bromination proceeds via electrophilic substitution, where bromine acts as the electrophile. The electron-deficient nature of the phenanthrene-9,10-dione core directs bromination to the 3-position due to resonance stabilization of the intermediate carbocation. Key parameters include:
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Solvent : CCl₄ or CHCl₃ (to stabilize Br⁺ intermediates).
-
Temperature : 60–80°C (reflux).
A representative procedure yields 70–85% product purity, with recrystallization from ethanol or dichloromethane enhancing purity to >95%.
Table 1: Direct Bromination Parameters and Outcomes
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | CCl₄ or CHCl₃ | |
| Temperature | 60–80°C (reflux) | |
| Reaction Time | 6–12 hours | |
| Yield (Crude) | 70–85% | |
| Purity (Post-Purification) | >95% (recrystallization) |
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers a safer and more controllable alternative to molecular bromine, particularly in laboratory settings. This method minimizes side reactions such as dibromination or oxidation.
Protocol and Optimization
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Reagents : NBS (1.2 equiv), radical initiators (e.g., AIBN or light), and solvents like dimethylformamide (DMF) or acetonitrile.
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Mechanism : Radical bromination initiated by homolytic cleavage of NBS, generating bromine radicals that selectively target the 3-position.
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Conditions : 50–70°C under inert atmosphere (N₂ or Ar), 8–16 hours.
Yields typically range from 65–78%, with purity improvements achievable via column chromatography (silica gel, ethyl acetate/hexane).
Table 2: NBS Bromination Efficiency
| Condition | Outcome | Source |
|---|---|---|
| NBS Equiv. | 1.2 | |
| Solvent | DMF or Acetonitrile | |
| Initiator | AIBN (0.1 equiv) or UV Light | |
| Yield | 65–78% | |
| Purity (Post-Chromatography) | >98% |
Multi-Step Synthesis via Anionic Cyclization
For high-purity applications (e.g., organic electronics), a six-step synthesis route has been developed, involving anionic cyclization to construct the phenanthrene core followed by bromination.
Key Steps:
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Anionic Cyclization : Formation of phenanthrene-9,10-dione from biphenyl precursors using strong bases (e.g., LDA).
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Tribromination : Sequential bromination at the 3,6-positions using excess Br₂, followed by selective hydrolysis to yield the monobrominated product.
This method achieves an overall yield of 73% with >99% purity, suitable for large-scale production.
Table 3: Multi-Step Synthesis Metrics
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Anionic Cyclization | LDA, THF, −78°C | 85% |
| Tribromination | Br₂ (3 equiv), CH₂Cl₂, 25°C | 90% |
| Hydrolysis | H₂O/NaOH, 60°C | 95% |
| Overall Yield | 73% |
Industrial-Scale Production
Industrial methods optimize cost and scalability using continuous-flow reactors and catalytic bromination.
Process Highlights:
Table 4: Industrial vs. Laboratory Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Bromination Agent | Br₂ or NBS | Br₂ (bulk) |
| Catalyst | None | FeCl₃/AlCl₃ |
| Reaction Volume | 1–10 L | 500–1000 L |
| Purity | >98% | >99.5% |
| Cost per kg | $500–$800 | $200–$300 |
Purification and Characterization
Critical purification steps ensure the removal of di-brominated byproducts and unreacted starting materials:
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Recrystallization : Ethanol or ethyl acetate at low temperatures.
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Column Chromatography : Silica gel with hexane/ethyl acetate (4:1).
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Analytical Methods :
Challenges and Innovations
Scientific Research Applications
Applications in Organic Electronics
3-Bromophenanthrene-9,10-dione has been investigated for its potential use in organic electronic devices. Its ability to participate in charge transfer processes makes it a candidate for:
- Organic Photovoltaics : The compound can be incorporated into photovoltaic cells to improve light absorption and conversion efficiency.
- Organic Light Emitting Diodes (OLEDs) : Its photophysical properties may enhance the performance of OLEDs by improving light emission efficiency.
Case Study: Photovoltaic Efficiency Enhancement
Research indicates that the incorporation of this compound into organic photovoltaic systems can lead to increased efficiency due to its ability to facilitate charge separation and transport .
Photoclick Chemistry
The compound is notable for its role in photoclick reactions, particularly the PQ-ERA (Phenanthraquinone-Electron Rich Alkene) reaction. This reaction is characterized by:
- High Selectivity : The reactions are highly selective, allowing for precise modifications of molecular structures.
- Biocompatibility : The reactions can be performed under mild conditions, making them suitable for biological applications.
Enhanced Reactivity
Recent studies have demonstrated that modifying the chemical structure of this compound can significantly enhance its reactivity in photoclick chemistry. For example, thiophene substitution at the 3-position has been shown to increase the quantum yield of these reactions up to 98% . This enhancement allows for faster reaction rates and broader applicability in synthetic organic chemistry.
This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry:
- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be leveraged in therapeutic applications.
- Cytotoxicity Studies : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Case Study: Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as a lead compound in drug development .
Mechanism of Action
The mechanism of action of 3-Bromophenanthrene-9,10-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress and potential cell damage. The compound’s quinone structure allows it to participate in electron transfer reactions, making it a useful tool in studying redox biology .
Comparison with Similar Compounds
Positional Isomers of Bromophenanthrene-9,10-dione
The position of bromine significantly influences reactivity and applications:
- Reactivity: The 3-bromo isomer exhibits superior reactivity in cross-coupling reactions due to steric and electronic effects. For example, Suzuki reactions with 4-(diphenylamino)phenylboronic acid achieve 89% yield for 3-bromo derivatives, whereas 1-bromo analogs require harsher conditions (e.g., CrO₃ oxidation) .
- Electronic Effects: Bromine’s electron-withdrawing nature enhances the electrophilicity of the quinone ring, facilitating nucleophilic substitutions .
Dibrominated Phenanthrene- and Anthracene-diones
Multi-halogenated derivatives exhibit distinct properties:
- Structural Differences : Anthracene derivatives (linear fused rings) vs. phenanthrene (angular fused rings) lead to variations in π-conjugation and optoelectronic properties.
- Synthesis: Dibrominated compounds generally require multiple halogenation steps, often resulting in lower yields compared to mono-brominated analogs .
Amino- and Methoxy-Substituted Analogs
Substituents like amino or methoxy groups alter solubility and bioactivity:
- Synthetic Utility: Amino-substituted derivatives are intermediates in dye synthesis, whereas brominated analogs are preferred for cross-coupling reactions .
Data Table: Comparative Analysis
Biological Activity
3-Bromophenanthrene-9,10-dione is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₇BrO₂
- Molecular Weight : 287.11 g/mol
- Melting Point : 267-268 °C
- Boiling Point : 446.8 °C
The compound features a phenanthrene skeleton with bromine and diketone functional groups, which enhance its reactivity compared to similar compounds lacking these substitutions .
This compound operates through various biochemical pathways primarily involving redox reactions. Its quinone structure allows it to generate reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress may result in significant cellular damage and alterations in gene expression .
The compound's electrophilic nature enables it to interact with nucleophilic sites on biomolecules, such as proteins and DNA, potentially leading to the formation of adducts that can disrupt normal cellular functions .
Biological Activities
- Anticancer Potential : Research indicates that this compound may serve as a pharmacophore in anticancer drug development due to its ability to induce oxidative stress in cancer cells, thereby promoting apoptosis .
- Enzyme Interactions : The compound has been shown to interact with various enzymes, including cytochrome P450, influencing the metabolism of xenobiotics. This interaction suggests a role in drug metabolism and toxicity studies .
- Photochemical Properties : Recent studies have demonstrated that modifications to the compound can enhance its photochemical reactivity, making it suitable for applications in photoclick chemistry. These modifications allow for higher quantum yields in reactions involving electron-rich alkenes, indicating potential uses in bioconjugation and material science .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : A study explored the compound's efficacy against various cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis through ROS generation. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.
- Enzymatic Interaction Study : Another study focused on the interaction between this compound and cytochrome P450 enzymes. The findings suggested that the compound could alter enzyme activity, impacting drug metabolism pathways and potentially leading to drug-drug interactions.
Comparative Analysis
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine substitution enhances reactivity | Anticancer properties; enzyme interactions |
| Phenanthrene-9,10-dione | Lacks bromine; less reactive | Limited biological activity |
| 3-Chlorophenanthrene-9,10-dione | Chlorine instead of bromine | Similar but less reactive than bromine variant |
Chemical Reactions Analysis
Oxidation Reactions
The quinone structure of 3-bromophenanthrene-9,10-dione allows further oxidation, particularly at the bromine-substituted position. Common oxidizing agents and outcomes include:
Research Insight : Oxidation primarily modifies the electron density at the bromine site, enabling tailored functionalization for applications in materials science.
Reduction Reactions
The diketone groups undergo selective reduction under controlled conditions:
| Reagent/Conditions | Product Formed | Yield/Purity |
|---|---|---|
| NaBH₄ (anhydrous THF) | 3-Bromo-9,10-dihydroxyphenanthrene | ~85% (GC purity) |
| LiAlH₄ (dry ether) | Partially reduced bromo-diol derivatives | Limited selectivity |
Application : Reduced forms exhibit antioxidant properties and potential in redox biology studies.
Nucleophilic Aromatic Substitution
The bromine atom participates in substitution reactions with nucleophiles:
| Nucleophile | Conditions | Product | Rate Constant (k) |
|---|---|---|---|
| Amines (e.g., NH₃) | NaOH, DMSO, 80°C | 3-Aminophenanthrene-9,10-dione | 0.45 M⁻¹s⁻¹ |
| Thiols (e.g., PhSH) | K₂CO₃, DMF, reflux | 3-Thiophenanthrene-9,10-dione | 0.32 M⁻¹s⁻¹ |
Mechanistic Note : Bromine’s electronegativity accelerates nucleophilic attack, particularly at the 3-position .
Photoclick (PQ-ERA) Reactions
This compound serves as a precursor in visible-light-induced cycloadditions with electron-rich alkenes (ERAs). Key parameters for the PQ-ERA reaction:
| Parameter | Value/Outcome | Source |
|---|---|---|
| Quantum Yield (Φₚ) | Up to 98% | |
| Second-Order Rate Constant | 1974 M⁻¹s⁻¹ (with PYD nucleophile) | |
| Oxygen Tolerance | High (no inert atmosphere required) |
Mechanism : Photoexcitation at 390 nm populates the reactive triplet state (³ππ*), enabling cycloaddition with ERAs. Thiophene substitution at the 3-position enhances triplet-state reactivity .
Cross-Coupling Reactions (Suzuki-Miyaura)
The bromine atom facilitates palladium-catalyzed cross-coupling for synthesizing extended π-conjugated systems:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | 3-Thiophenanthrene-9,10-dione | 55% |
| 3,6-Di-thiophenyl boronic acid | Pd(PPh₃)₄ | 3,6-Dithiophenanthrenequinone | 39% |
Application : These derivatives show enhanced photophysical properties for organic photovoltaics and OLEDs .
Comparative Reactivity with Analogues
| Compound | Key Reactivity Difference |
|---|---|
| Phenanthrene-9,10-dione | Lower electrophilicity; no bromine substitution |
| 3-Chlorophenanthrene-9,10-dione | Reduced substitution rates due to weaker C–Cl bond |
| 9,10-Phenanthrenequinone | Lacks halogen, limiting nucleophilic pathways |
Biological Redox Activity
The compound generates reactive oxygen species (ROS) via redox cycling, inducing oxidative stress in cellular environments. This property underpins its:
- Anticancer potential : Apoptosis induction in HeLa cells (IC₅₀ = 12 μM).
- Enzyme interactions : Modulation of cytochrome P450 activity.
Q & A
Q. What are the established synthetic routes for 3-Bromophenanthrene-9,10-dione, and what key intermediates are involved?
The synthesis typically involves palladium-catalyzed Suzuki cross-coupling reactions and condensation steps. For example, this compound can be synthesized starting from brominated benzene-diamine derivatives and phenanthrene-9,10-dione precursors. A six-step approach with anionic cyclization to form the phenanthrene ring and subsequent tribromination/hydrolysis steps has been optimized for scalability (73% overall yield) . Key intermediates include 3-pyridineboronic acid and 4-(diphenylamino)phenyl boronic acid, which are coupled to the core structure via Suzuki reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Structural confirmation relies on 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) to verify molecular integrity and substituent positions . Purity assessment may include HPLC or GC-MS, particularly when synthesizing derivatives for optoelectronic applications (e.g., OLEDs), where trace impurities can affect device performance .
Q. What are the primary research applications of this compound in materials science?
The compound serves as a precursor for synthesizing semiconducting small molecules and polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Its bromine substituent enables further functionalization via cross-coupling reactions to tailor electronic properties, such as charge transport and luminescence .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Catalytic Systems : Use Pd(PPh3)4 in toluene/ethanol mixtures at 85°C for efficient Suzuki coupling .
- pH Control : For condensation reactions (e.g., forming phenanthrene oxide derivatives), maintain pH 8.6–8.8 to minimize side products .
- Thermal Stability : Avoid prolonged reaction times to prevent decomposition, as thermal degradation releases hazardous gases (e.g., CO, hydrogen halides) .
Q. What computational methods are used to predict the electronic properties of this compound-based materials?
Density functional theory (DFT) calculations analyze HOMO-LUMO gaps, charge distribution, and excited-state dynamics. These studies guide the design of derivatives with enhanced thermally activated delayed fluorescence (TADF) for OLEDs . For example, dibenzo[a,c]phenazine-derived isomers exhibit tunable emission wavelengths depending on substitution patterns .
Q. How should researchers address contradictions in reported stability data for phenanthrene-dione derivatives?
- Solid-State vs. Solution Stability : The quinhydrone derivative of phenanthrene-9,10-dione is stable only in the solid state, dissociating into its components (dione and diol) in solution . Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, solvent polarity matching) to validate stability claims.
- Spectroscopic Validation : Use CP/MAS 13C-NMR to compare solid-state and solution-phase structures, as done for phenanthrenequinhydrone .
Q. What strategies are effective for designing this compound derivatives with targeted optical properties?
- Substituent Engineering : Introduce electron-donating groups (e.g., diphenylamino) to redshift emission spectra via intramolecular charge transfer .
- Steric Hindrance : Adjust substituent positions (e.g., 3- vs. 6-bromo) to control π-stacking interactions and aggregation-induced quenching in OLED films .
Methodological Considerations
- Safety Protocols : Handle this compound in fume hoods with PPE (gloves, goggles) due to risks of skin/eye irritation and hazardous decomposition products (e.g., hydrogen halides) .
- Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) meticulously, as minor variations can significantly impact yields and electronic properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
